3'-(1,3-benzodioxol-5-yl)-4,4,6-trimethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(1,3-benzodioxol-5-yl)-4,4,6-trimethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound characterized by its unique spiro structure. This compound features a benzodioxole moiety, a quinoline ring system, and a thiazolidine ring, making it a molecule of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-benzodioxol-5-yl)-4,4,6-trimethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. The key steps include the formation of the benzodioxole moiety, the construction of the quinoline ring, and the spiro linkage to the thiazolidine ring. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, brominating agents like N-bromosuccinimide, and bases such as cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-benzodioxol-5-yl)-4,4,6-trimethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzodioxole and quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
3’-(1,3-benzodioxol-5-yl)-4,4,6-trimethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing anticancer agents.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biological Studies: The compound can be used to study the interactions of spiro compounds with biological targets.
Mechanism of Action
The mechanism of action of 3’-(1,3-benzodioxol-5-yl)-4,4,6-trimethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound also contains the benzodioxole group and is used in organic synthesis.
Uniqueness
The uniqueness of 3’-(1,3-benzodioxol-5-yl)-4,4,6-trimethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its spiro structure, which imparts distinct chemical and biological properties. Its ability to form stable spiro linkages and interact with multiple biological targets makes it a valuable compound in research.
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione |
InChI |
InChI=1S/C23H22N2O4S/c1-13-10-22(2,3)25-20-15(13)5-4-6-16(20)23(21(25)27)24(19(26)11-30-23)14-7-8-17-18(9-14)29-12-28-17/h4-9,13H,10-12H2,1-3H3 |
InChI Key |
LNOWUMLZVGLRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC6=C(C=C5)OCO6)(C)C |
Origin of Product |
United States |
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